methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate

Description

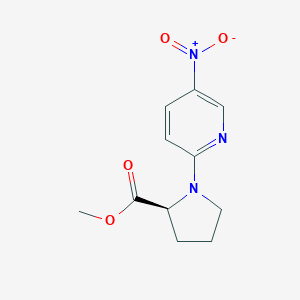

Methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate is a chiral heterocyclic compound with the molecular formula C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol (CAS: 122092-22-2; MDL: MFCD08689691) . Its structure comprises a tetrahydro-pyrrole ring (a saturated five-membered nitrogen-containing ring) fused to a 5-nitro-2-pyridinyl substituent. The stereochemistry at the C2 position is specified as the S-configuration, which may influence its physicochemical properties and interactions in crystalline or solution states.

Properties

IUPAC Name |

methyl (2S)-1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-18-11(15)9-3-2-6-13(9)10-5-4-8(7-12-10)14(16)17/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZYRKDQBWLBHP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594754 | |

| Record name | Methyl 1-(5-nitropyridin-2-yl)-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122092-22-2 | |

| Record name | Methyl 1-(5-nitropyridin-2-yl)-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate, a compound with the molecular formula C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies.

- Molecular Formula: C₁₁H₁₃N₃O₄

- Molecular Weight: 251.24 g/mol

- Melting Point: 87-88 °C

- CAS Number: 122092-22-2

- Hazard Classification: Irritant

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing a pyrrole moiety can exhibit significant antimicrobial and anti-inflammatory properties. Specifically, studies have suggested that the compound may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, which is critical in combating infections such as tuberculosis.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological efficacy. The presence of the nitro group on the pyridine ring is crucial for its antibacterial activity, as demonstrated in related compounds where electron-withdrawing groups significantly improved potency against drug-resistant strains of bacteria.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Structure | < 0.016 | Anti-TB |

| Compound A | Structure | 0.032 | Moderate Activity |

| Compound B | Structure | > 32 | No Activity |

Case Studies

-

Anti-Tuberculosis Activity

A study published in Nature examined a series of pyrrole derivatives, including this compound, demonstrating that it possesses potent anti-tubercular activity with a minimum inhibitory concentration (MIC) below 0.016 µg/mL against Mycobacterium tuberculosis . This study highlighted the compound's potential as a lead candidate for developing new anti-TB therapies. -

Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound were evaluated using human cell lines. The results indicated that this compound exhibited low cytotoxicity (IC50 > 64 µg/mL), suggesting a favorable therapeutic index for further development . -

Mechanistic Studies

Further mechanistic studies revealed that the compound's action involves disruption of mycolic acid biosynthesis in M. tuberculosis, which is essential for maintaining the integrity of the bacterial cell wall . This finding underscores the importance of targeting specific biosynthetic pathways in developing effective antibiotics.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate has been explored for its potential as a lead compound in drug discovery. Its structural similarity to known pharmacophores makes it an attractive candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Proteomics Research

This compound is utilized in proteomics for its ability to modify proteins through covalent interactions. It can serve as a reagent in the study of protein function and structure, enabling researchers to investigate post-translational modifications and protein-protein interactions. Its application in mass spectrometry-based proteomics has been noted, allowing for enhanced detection and quantification of proteins in complex biological samples .

Research indicates that this compound exhibits notable biological activities, including antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various pathogens, suggesting its potential use as an antimicrobial agent .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other nitrogen-containing heterocycles, which are important in medicinal chemistry. Researchers have utilized it to create derivatives that may possess improved pharmacological profiles compared to the parent compound .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth at low concentrations, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Protein Modification

In another investigation focusing on proteomics, researchers employed this compound to label specific proteins within cellular extracts. The study demonstrated that the compound could selectively modify target proteins, facilitating their subsequent analysis through mass spectrometry. This application underscores its utility in understanding protein dynamics within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data are synthesized from crystallographic, synthetic, and catalogued sources.

Table 1: Structural and Functional Comparison

*Calculated based on substituents described in .

Key Comparative Insights:

Substituent Effects on Reactivity The nitro group in the target compound contrasts with the benzoyl (Compound 55) and acetyl (2-ethyl 3-methyl derivative) groups in analogs. Nitro groups are stronger electron-withdrawing moieties, which can polarize aromatic systems, influence redox properties, and participate in hydrogen bonding as acceptors . The amino group in Compound 55 allows for reactions such as alkylation or condensation (e.g., with isothiocyanates to form pyrimidine derivatives ), whereas the nitro group in the target compound may require reduction to an amine for similar reactivity.

Stereochemical and Conformational Differences The S-configuration at C2 in the target compound introduces chirality, which could affect crystallographic packing and biological activity. In contrast, Compound 55 and the 5-acetylpyridine derivative lack stereochemical complexity in their reported structures.

Hydrogen Bonding and Crystallinity

- The nitro group in the target compound can act as a hydrogen-bond acceptor, similar to the carbonyl groups in Compound 55 and the 5-acetylpyridine derivative. However, the disordered water molecules observed in analogs like (1R,2S)-methyl 1-(4-chlorophenyl)-3-oxo-tetrahydrocyclopenta[b]indole-2-carboxylate suggest that crystal packing in such systems often involves complex hydrogen-bond networks .

- Crystallographic tools like SHELX and WinGX are critical for resolving such structures, particularly when analyzing anisotropic displacement or disordered solvent molecules .

Synthetic Utility The methyl ester in the target compound may offer different hydrolysis kinetics compared to the ethyl ester in Compound 55, influencing downstream derivatization. The absence of an amino or acetyl group in the target compound limits its direct use in condensation reactions, necessitating functional group interconversion (e.g., nitro reduction) for further diversification.

Preparation Methods

Formation of the Pyrrole Dicarboxylic Acid Ester

Functionalization and Cyclization

The hydroxyethyl side chain is converted to a leaving group (e.g., methanesulfonate or iodide) to facilitate intramolecular cyclization:

Table 1: Key Reaction Conditions for Hantzsch-Based Synthesis

| Step | Reagents/Conditions | Intermediate/Product | Yield |

|---|---|---|---|

| Pyrrole Formation | Bromocetaldehyde, reflux in MeCN | 1-(2-Hydroxyethyl)pyrrole ester | 38–43% |

| Mesylation | MsCl, pyridine, 0°C to RT | Methanesulfonate derivative | 85–90% |

| Cyclization | NaH, DMF, 60°C | Bicyclic pyrrolopyrrole | 70–75% |

Acylation-Cyclization Strategy

This approach leverages acylation of 1-(2-hydroxyethyl)pyrrole derivatives followed by cyclization:

Acylation with Ethoxalyl Chloride

Saponification and Reduction

Esterification and Stereochemical Control

-

Esterification : Fischer esterification with methanol and HCl gas produces the methyl ester.

-

Stereoselectivity : Asymmetric reduction of α-keto intermediates using chiral catalysts (e.g., Corey-Bakshi-Shibata) ensures the (2S) configuration.

Reductive Methods for Pyrrolidine Formation

Sodium Borohydride Reduction

Table 2: Reductive Pathway Conditions

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Keto Reduction | NaBH₄, EtOH, 0°C | α-Hydroxy ester | 65–70% |

| Deoxygenation | PPh₃, PPh₃·I₂, CH₂Cl₂ | Pyrrolidine-2-carboxylate | 55–60% |

Pyridinyl Group Introduction

The 5-nitro-2-pyridinyl moiety is introduced via nucleophilic aromatic substitution (NAS):

Substitution on Halogenated Pyridine

Stereochemical Retention

-

Chiral Auxiliary : Use of (S)-pyrrolidine-2-carboxylate ensures retention of configuration during substitution.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Each Method

| Method | Advantages | Limitations | Stereochemical Control |

|---|---|---|---|

| Hantzsch Synthesis | High functional group tolerance | Multi-step, moderate yields | Moderate |

| Acylation-Cyclization | Direct access to bicyclic frameworks | Requires harsh conditions | High |

| Reductive Pathways | Mild conditions | Sensitivity to over-reduction | Low |

| NAS on Pyridine | Efficient coupling | Limited to activated pyridines | High |

Q & A

What are the key considerations for designing synthetic routes to methyl (2S)-1-(5-nitro-2-pyridinyl)tetrahydro-1H-pyrrole-2-carboxylate?

Level: Basic

Methodological Answer:

Synthesis of this compound involves constructing the pyrrolidine-carboxylate core with a nitro-pyridinyl substituent. Key steps include:

- Stereoselective formation of the pyrrolidine ring : Use chiral auxiliaries or asymmetric catalysis to achieve the (2S) configuration. For example, LAH reduction of ester intermediates (as in ) can retain stereochemistry.

- Functionalization with 5-nitro-2-pyridinyl : Employ nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the nitro-pyridine group.

- Purification : Chromatography (silica gel or chiral columns) and recrystallization are critical for isolating enantiomerically pure products.

Refer to analogous pyrrole-carboxylate syntheses in and for reaction optimization strategies .

How can NMR spectroscopy be optimized to resolve overlapping signals in the characterization of this compound?

Level: Basic

Methodological Answer:

Overlapping signals in the pyrrolidine and pyridine regions can be resolved using:

- High-field NMR (≥400 MHz) : Enhances resolution of diastereotopic protons.

- 2D techniques (COSY, HSQC, NOESY) : Assign stereochemistry by correlating protons and carbons (e.g., NOESY for spatial proximity of the nitro-pyridinyl group and pyrrolidine protons).

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference (see NMR protocols in and ) .

What advanced crystallographic methods are recommended for resolving contradictions between experimental and computational molecular geometries?

Level: Advanced

Methodological Answer:

Discrepancies between X-ray data and DFT-optimized structures can arise from crystal packing effects. To resolve these:

- High-resolution X-ray diffraction : Collect data at <1.0 Å resolution using synchrotron sources to refine anisotropic displacement parameters (ADPs) ( ).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing geometry ( ).

- SHELXL refinement : Use restraints for disordered nitro groups and validate with R-factors ( ) .

How can chiral chromatography and X-ray crystallography be integrated to confirm the (2S) stereochemistry?

Level: Advanced

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/IPA mobile phases to separate enantiomers. Compare retention times with standards ().

- X-ray anomalous dispersion : Assign absolute configuration via Flack or Hooft parameters during SHELXL refinement ( ).

- Circular Dichroism (CD) : Correlate Cotton effects with crystallographic data for additional validation .

What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice of this compound?

Level: Advanced

Methodological Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules ( ).

- Mercury (CSD) software : Visualize packing diagrams and quantify interaction distances/angles.

- Thermal ellipsoid plots (ORTEP) : Assess anisotropic motion of nitro groups to identify dynamic disorder ( ) .

How should researchers address low yields in the nitro-pyridinyl coupling step during synthesis?

Level: Advanced

Methodological Answer:

- Catalyst screening : Test Pd-based catalysts (XPhos, SPhos) for Buchwald-Hartwig coupling ().

- Solvent/base optimization : Use toluene/DIPEA or DMF/K₃PO₄ to improve reactivity.

- Microwave-assisted synthesis : Reduce reaction time and byproduct formation () .

What computational tools are recommended for predicting the compound’s reactivity in nucleophilic environments?

Level: Advanced

Methodological Answer:

- DFT calculations (Gaussian, ORCA) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrrolidine and nitro-pyridine moieties.

- Molecular docking (AutoDock) : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies.

- pKa prediction (ChemAxon) : Estimate protonation states of the nitro group under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.